(3-Bromo-1H-indol-6-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-1H-indol-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-4-11-9-3-6(5-12)1-2-7(8)9/h1-4,11-12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENNYIFKJFFWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901305682 | |
| Record name | 1H-Indole-6-methanol, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428866-20-9 | |
| Record name | 1H-Indole-6-methanol, 3-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428866-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-6-methanol, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 1h Indol 6 Yl Methanol and Analogous Indole Derivatives
Strategies for Indole (B1671886) Core Construction Relevant to Functionalized Derivatives
The formation of the indole nucleus is a fundamental step in the synthesis of a vast array of biologically active compounds and functional materials. Over the years, numerous methods have been developed, ranging from historical name reactions to contemporary metal-catalyzed processes.
Classical Indole Synthesis Approaches (e.g., Fischer, Bischler, Hemetsberger) and their Modern Adaptations
Classical methods for indole synthesis have remained cornerstones of organic chemistry for over a century, with ongoing modifications to improve their efficiency, scope, and environmental friendliness.
The Fischer indole synthesis , first reported in 1883, is a versatile and widely used method for constructing the indole ring. wikipedia.org It involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic indole. wikipedia.org
Modern adaptations of the Fischer indole synthesis have focused on expanding its substrate scope and improving reaction conditions. One significant modification involves the use of palladium catalysis, as demonstrated by the Buchwald modification, which allows for the synthesis of the necessary aryl hydrazone intermediates from aryl halides and hydrazones. wikipedia.orgchem-station.com This approach broadens the range of accessible starting materials. rsc.org Additionally, three-component, one-pot procedures have been developed that combine the formation of the hydrazone and the subsequent Fischer cyclization, streamlining the synthetic process. nih.gov
The Bischler–Möhlau indole synthesis provides a route to 2-arylindoles from α-bromo-acetophenone and an excess of aniline. wikipedia.org The reaction involves the initial formation of an α-anilino-acetophenone intermediate, which then undergoes cyclization and dehydration. wikipedia.org Historically, this method has been limited by harsh reaction conditions and often low yields. wikipedia.org However, recent advancements have introduced milder conditions, such as the use of lithium bromide as a catalyst and the application of microwave irradiation to accelerate the reaction and improve yields. wikipedia.orgorganic-chemistry.org Solvent-free, solid-state variations of the Bischler synthesis have also been developed, offering a more environmentally benign approach. organic-chemistry.orgsciforum.net
The Hemetsberger indole synthesis , while not as commonly employed as the Fischer or Bischler methods, offers a route to N-unsubstituted indoles. It involves the thermal decomposition of α-azido-cinnamic esters. A key limitation of this method is the potential for hazardous conditions due to the use of azides at elevated temperatures.
Metal-Catalyzed and Transition-Metal-Free Cyclization Routes for Indole Formation
In recent decades, metal-catalyzed and transition-metal-free cyclization reactions have emerged as powerful alternatives for indole synthesis, often providing access to unique substitution patterns and operating under milder conditions.
Metal-catalyzed cyclizations have been extensively developed, with palladium, copper, rhodium, and cobalt being prominent catalysts. mdpi.comnih.govmdpi.com Palladium-catalyzed reactions, in particular, have proven highly versatile for constructing the indole framework. mdpi.com These methods often involve the intramolecular cyclization of suitably functionalized anilines, such as 2-alkenylanilines or 2-alkynylanilines. organic-chemistry.orgmdpi.com For instance, the palladium-catalyzed reductive N-heteroannulation of nitroalkenes with carbon monoxide can produce 3-substituted indoles. beilstein-journals.org Copper-catalyzed methods are also widely used, including the cyclization of ortho-iodoanilines with β-ketoesters. mdpi.com
Transition-metal-free approaches have gained significant traction as they offer advantages in terms of cost, toxicity, and environmental impact. bohrium.comrsc.orgresearchgate.net These methods often rely on base- or acid-catalyzed cyclizations, radical-mediated processes, or electrochemistry. organic-chemistry.orgbohrium.com For example, the base-mediated condensation of N- or O-benzyl benzaldehydes with dimethyl sulfoxide as a carbon source can afford disubstituted 2-aryl indoles. organic-chemistry.org Electrochemical methods, utilizing iodine as a mediator, enable the intramolecular C(sp²)–H amination of 2-vinyl anilines to form indoles. organic-chemistry.org
Regioselective Bromination at the Indole C3 Position
The C3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution. researchgate.net This inherent reactivity is exploited for the regioselective introduction of a bromine atom, a key step in the synthesis of (3-Bromo-1H-indol-6-yl)methanol and its analogs.
Electrophilic Bromination Methodologies Utilizing N-Bromosuccinimide (NBS) or Bromine
N-Bromosuccinimide (NBS) is a widely used and effective reagent for the selective bromination of indoles at the C3 position. researchgate.net The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (THF) or acetonitrile (MeCN), often at low temperatures to control reactivity and minimize side reactions. nih.govorgsyn.org The use of NBS is advantageous due to its solid nature, ease of handling, and generally high regioselectivity for the C3 position. nih.gov In some cases, photochemical conditions using UV irradiation can be employed with NBS for electrophilic bromination. researchgate.net
Elemental Bromine (Br₂) can also be used for the C3-bromination of indoles. acs.org However, its high reactivity can sometimes lead to over-bromination or side reactions, necessitating careful control of reaction conditions. nih.gov The reaction is often performed in solvents like acetic acid or dichloromethane. nih.gov
Cascade Oxidative Cyclization/Halogenation Strategies for 3-Bromoindole Formation
An innovative and efficient approach to synthesizing 3-bromoindoles involves a cascade reaction that combines the formation of the indole ring with the introduction of the bromine atom in a single step. organic-chemistry.orgacs.orgnih.gov This strategy often utilizes 2-alkenylanilines as starting materials. organic-chemistry.orgacs.orgnih.gov
One such method employs a combination of phenyliodine(III) diacetate (PIDA) as an oxidant and a bromide source, such as lithium bromide (LiBr), in a suitable solvent like hexafluoroisopropanol (HFIP). organic-chemistry.orgacs.orgnih.gov This system facilitates a cascade oxidative cyclization of the 2-alkenylaniline to form the indole ring, followed by in-situ halogenation at the C3 position. organic-chemistry.orgacs.orgnih.gov This metal-free approach is notable for its mild reaction conditions and operational simplicity. organic-chemistry.orgacs.org
Influence of Indole Substituents and Reaction Conditions on C3 Selectivity
The regioselectivity of indole bromination is significantly influenced by the nature and position of substituents on the indole ring, as well as the specific reaction conditions employed.
Substituent Effects: The electronic properties of substituents on the indole nucleus play a crucial role in directing the site of bromination. researchgate.net Electron-donating groups generally enhance the nucleophilicity of the indole ring, facilitating electrophilic substitution. Conversely, electron-withdrawing groups decrease the reactivity. researchgate.net The position of the substituent is also critical. For instance, an electron-withdrawing group on the nitrogen atom can decrease the nucleophilicity at the C3 position, potentially leading to bromination at other positions if the reaction conditions are forcing. beilstein-journals.org A study on the direct bromination of 5-substituted indoles with bromine in dimethylformamide found that the reaction rate is influenced by the electron-withdrawing power of the substituent. researchgate.net
Reaction Conditions: The choice of brominating agent, solvent, temperature, and catalyst can all impact the regioselectivity of the reaction. For example, while NBS is highly selective for the C3 position under mild conditions, harsher conditions or the use of more reactive brominating agents can lead to substitution at other positions, such as C2, C5, or C7, or even di- or tri-bromination. rsc.org The solvent can also influence the outcome; for instance, bromination in acetic acid can proceed differently than in less polar solvents like dichloromethane. nih.gov
Interactive Data Tables
Table 1: Comparison of Classical Indole Synthesis Methods
| Synthesis Method | Key Reactants | Typical Products | Modern Adaptations |
| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Substituted Indoles | Palladium-catalyzed hydrazone formation, wikipedia.orgchem-station.com One-pot procedures nih.gov |
| Bischler–Möhlau Synthesis | α-Bromo-acetophenone, Aniline | 2-Arylindoles | Microwave irradiation, wikipedia.orgorganic-chemistry.org Solvent-free conditions organic-chemistry.orgsciforum.net |
| Hemetsberger Synthesis | α-Azido-cinnamic ester | N-Unsubstituted Indoles | Limited due to safety concerns |
Table 2: Reagents for C3-Bromination of Indoles
| Reagent | Abbreviation | Typical Conditions | Advantages |
| N-Bromosuccinimide | NBS | THF or MeCN, low temperature nih.govorgsyn.org | High C3 selectivity, ease of handling nih.gov |
| Bromine | Br₂ | Acetic acid or CH₂Cl₂ nih.gov | Readily available |
| PIDA / LiBr | - | HFIP organic-chemistry.orgacs.orgnih.gov | Cascade reaction, metal-free organic-chemistry.orgacs.org |
Chemical Reactivity and Transformations of 3 Bromo 1h Indol 6 Yl Methanol
Reactivity of the C3-Bromo Substituent
The carbon-bromine bond at the C3 position of the indole (B1671886) nucleus is a key site for synthetic modification, primarily through reactions that involve the cleavage of this bond.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the C3-bromo moiety of (3-Bromo-1H-indol-6-yl)methanol is a suitable electrophilic partner for such transformations. The general reactivity for organohalides in these couplings is I > Br > Cl. wikipedia.org
Suzuki-Miyaura Coupling: This reaction pairs the bromoindole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction is highly versatile and tolerates a wide range of functional groups. For 3-bromoindoles, Suzuki-Miyaura coupling provides an effective method for the introduction of aryl, heteroaryl, or vinyl substituents at the C3 position. nih.govnih.gov The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgorganic-chemistry.org
Stille Coupling: The Stille reaction involves the coupling of the bromoindole with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are generally stable. organic-chemistry.orgwikipedia.org The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A copper(I) co-catalyst can sometimes be used to enhance the reaction rate. harvard.edu
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C3-bromoindole and a terminal alkyne. wikipedia.orglibretexts.org It is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a highly efficient method for the synthesis of 3-alkynylindoles, which are valuable intermediates in medicinal chemistry and materials science. Copper-free versions of the Sonogashira reaction have also been developed. researchgate.net
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position of Bromoindoles
| Reaction | Coupling Partner | Typical Catalyst System | Product |
| Suzuki-Miyaura | Boronic acid/ester | Pd(0) catalyst, Base | 3-Aryl/vinyl-indole |
| Stille | Organostannane | Pd(0) catalyst | 3-Aryl/vinyl/alkyl-indole |
| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-indole |
Nucleophilic Substitution Reactions Involving the Bromine Atom
Direct nucleophilic aromatic substitution (SNAr) of the bromine atom at the C3 position of the indole ring is generally challenging. The electron-rich nature of the indole nucleus disfavors the addition of a nucleophile, which is a key step in the SNAr mechanism. However, under certain conditions and with specific substrates, nucleophilic substitution can be achieved.
For instance, the formation of a 3-bromoindolenine intermediate, by electrophilic attack of a brominating agent on a 3-substituted indole, can render the C3 position susceptible to nucleophilic attack. clockss.org These intermediates, however, are often unstable. In related systems, such as 1-methoxy-6-nitroindole-3-carbaldehyde, nucleophilic substitution has been demonstrated at the C2 position, highlighting the influence of activating groups on the indole ring's reactivity towards nucleophiles. clockss.org Direct substitution at the C3-bromo position of this compound would likely require harsh reaction conditions or the use of highly potent nucleophiles. nih.gov
Reactivity of the C6-Hydroxymethyl Functional Group
The hydroxymethyl group at the C6 position offers a versatile handle for further synthetic modifications through oxidation or derivatization reactions.
Oxidation Reactions of the Alcohol Moiety to Carbonyls or Carboxylic Acids
The primary alcohol of the C6-hydroxymethyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. It is important to consider the potential for competitive oxidation of the electron-rich indole nucleus. nih.govnih.gov
Mild oxidizing agents, such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC), are typically used for the selective oxidation of primary alcohols to aldehydes. To obtain the corresponding carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in aqueous sulfuric acid) can be employed. The choice of oxidant must be made carefully to avoid over-oxidation or degradation of the indole ring.
Table 2: Potential Oxidation Products of this compound
| Oxidizing Agent | Product | Functional Group Transformation |
| MnO2, PCC | 3-Bromo-1H-indole-6-carbaldehyde | Alcohol to Aldehyde |
| KMnO4, Jones Reagent | 3-Bromo-1H-indole-6-carboxylic acid | Alcohol to Carboxylic Acid |
Derivatization via Esterification and Etherification Reactions
The hydroxyl group of the C6-hydroxymethyl moiety can readily undergo esterification and etherification reactions to produce a variety of derivatives.
Esterification: The reaction of this compound with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) under appropriate conditions will yield the corresponding ester. Acid-catalyzed Fischer-Speier esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. wikipedia.org The use of more reactive acylating agents like acyl chlorides or anhydrides, often in the presence of a base such as pyridine, can also be employed for efficient ester formation.
Etherification: The formation of an ether linkage at the C6-hydroxymethyl group can be achieved through various methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide, is a classic approach. Alternatively, acid-catalyzed dehydration with another alcohol can lead to ether formation, although this is generally less selective. More modern methods, such as palladium-catalyzed etherification reactions, have also been developed. youtube.com
Protecting Group Strategies for the Hydroxyl Functionality
The presence of a primary alcohol at the C6 position of this compound often necessitates the use of protecting groups to prevent unwanted side reactions during the functionalization of other parts of the molecule. The choice of a suitable protecting group is crucial and depends on the reaction conditions to be employed in subsequent steps.
Common strategies for the protection of the hydroxymethyl group involve its conversion to an ether or an ester. Silyl (B83357) ethers are a widely used class of protecting groups for alcohols due to their ease of installation and removal under mild conditions. highfine.comlibretexts.orgmasterorganicchemistry.com For instance, a hydroxymethyl group on an indole ring can be protected as a silyl ether. nih.gov Commonly used silyl ethers include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), and triisopropylsilyl (TIPS). highfine.com The formation of silyl ethers is typically achieved by reacting the alcohol with a corresponding silyl halide (e.g., TBDMS-Cl) in the presence of a base like imidazole. highfine.com The stability of silyl ethers varies, with bulkier groups like TBDPS offering greater stability. highfine.comharvard.edu Deprotection is often accomplished using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com
Benzyl (B1604629) ethers are another robust choice for hydroxyl protection. organic-chemistry.org They can be formed via the Williamson ether synthesis by treating the alcohol with a benzyl halide in the presence of a base. organic-chemistry.orgcommonorganicchemistry.com An alternative method involves the use of 2-benzyloxy-1-methylpyridinium triflate under neutral conditions. nih.gov A significant advantage of the benzyl protecting group is its facile removal by catalytic hydrogenolysis, which is a mild condition that is often compatible with other functional groups. organic-chemistry.orgcommonorganicchemistry.com However, methods for the cleavage of benzyl ethers using reagents like a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) under mild conditions have also been developed, offering selectivity in the presence of other sensitive groups. organic-chemistry.org
Alkoxyalkyl ethers, such as methoxymethyl (MOM) ether, also serve as effective protecting groups for alcohols. highfine.com The introduction of a MOM group can be carried out using methoxymethyl chloride and a base. highfine.com While these acetal-type protecting groups are stable to many reagents, they are sensitive to acidic conditions, which are used for their removal. highfine.com
Integrated Reactivity of the Indole Nucleus in the Presence of C3-Bromo and C6-Hydroxymethyl Groups
The reactivity of the indole core in this compound is influenced by the existing C3-bromo and C6-hydroxymethyl substituents. The electron-withdrawing nature of the bromine atom at C3 deactivates the pyrrole (B145914) ring towards electrophilic substitution, which typically occurs at this position in unsubstituted indoles. chim.it This, in turn, can influence the regioselectivity of further functionalization reactions on the indole nucleus.
With the C3 position blocked and deactivated, functionalization of other C-H bonds on the indole ring becomes a key synthetic challenge. The inherent reactivity of the indole nucleus generally favors functionalization at the C2 and C3 positions of the pyrrole core over the C4-C7 positions of the benzene (B151609) ring. chim.itrsc.org
C2-Functionalization: When the C3 position of an indole is substituted, functionalization can often be directed to the C2 position. chim.it For example, acid-catalyzed alkylation of 3-alkylindoles with unactivated alkenes has been shown to proceed at the C2 position. frontiersin.orgnih.gov
C4, C5, and C7-Functionalization: Achieving site-selective functionalization at the less reactive C4, C5, and C7 positions of the benzene core is considerably more challenging and often requires the use of a directing group. chim.itnih.gov Various transition-metal-catalyzed C-H functionalization methodologies have been developed to address this. rsc.orgresearchgate.net For instance, an aldehyde group at the C3 position can act as a directing group to facilitate ruthenium-catalyzed C4-alkenylation. chim.it Similarly, directing groups on the indole nitrogen can steer functionalization to specific positions on the carbocyclic ring. rsc.org The selective functionalization at the C7 position is particularly difficult and may require substituents at the C2 position to block this reactive site. nih.gov An alternative strategy involves the reduction of the indole to an indoline, followed by C7-functionalization and subsequent re-aromatization. nih.gov
The primary challenge in the further functionalization of this compound lies in controlling regioselectivity. The indole ring possesses multiple C-H bonds with different reactivities, making site-selective reactions difficult. chim.it The pyrrole ring (C2 and C3) is inherently more electron-rich and reactive towards electrophiles than the benzene ring (C4, C5, C6, and C7). chim.itrsc.org
The presence of the bromo group at C3 and the hydroxymethyl group at C6 introduces additional complexity. The C3-bromo group, being electron-withdrawing, deactivates the pyrrole ring, potentially making the benzene ring more competitive for certain reactions. However, directing group strategies are often essential to overcome the inherent reactivity preferences and achieve high regioselectivity for the less reactive positions. rsc.org For example, the synthesis of C6-alkylated indoles has been achieved with excellent regioselectivity by exploiting electronic and steric effects. rsc.org The development of new catalyst systems and the strategic use of directing groups are key to overcoming the challenges of site-selective C-H bond functionalization of substituted indoles. chim.it
The nitrogen atom of the indole ring is a nucleophilic center and can readily undergo functionalization. N-alkylation is a common transformation, often carried out using alkyl halides in the presence of a base. organic-chemistry.org However, a significant challenge in the N-alkylation of indoles is the competing alkylation at the C3 position. nih.gov
To achieve selective N-alkylation, various strategies have been developed. One approach involves the N-alkylation of the corresponding indoline, followed by oxidation to the indole. nih.gov This two-step, one-pot procedure allows for the selective synthesis of N-alkylated indoles. nih.gov Another method utilizes a dearomatization-rearomatization strategy for the reductive cross-coupling of indoles with ketones in water. organic-chemistry.org
The indole nitrogen is also frequently protected to prevent its reaction in subsequent steps or to modulate the reactivity of the indole ring. mdpi.orgresearchgate.net Common N-protecting groups include sulfonyl derivatives (e.g., tosyl), carbamates (e.g., Boc), and alkyl groups (e.g., benzyl). mdpi.org The choice of protecting group can influence the outcome of subsequent reactions. For example, the 2-phenylsulfonylethyl group is a useful protecting group that can be readily removed under basic conditions. researchgate.net The pivaloyl group is another interesting protecting group as it can sterically shield both the N1 and C2 positions of the indole, but its removal can be challenging. mdpi.org
Advanced Spectroscopic and Structural Characterization Studies of 3 Bromo 1h Indol 6 Yl Methanol Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton and carbon frameworks in organic molecules. For (3-Bromo-1H-indol-6-yl)methanol, the ¹H and ¹³C NMR spectra would provide definitive information on the substitution pattern and the electronic environment of each atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the indole (B1671886) core, the methylene (B1212753) protons of the methanol (B129727) group, the hydroxyl proton, and the N-H proton of the indole ring. The chemical shifts and coupling patterns would be influenced by the bromine at the C3 position and the hydroxymethyl group at the C6 position.
While specific data for this compound is scarce, data from analogues such as 6-Chloro-3-methyl-1H-indole and 5-Bromo-3-methyl-1H-indole can provide valuable insights. For instance, in 6-Chloro-3-methyl-1H-indole, the aromatic protons appear in the range of 7.0-7.5 ppm, with the methyl protons appearing further upfield. rsc.org Similarly, for 5-Bromo-3-methyl-1H-indole, the aromatic protons are observed between 7.2 and 7.8 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, distinct signals for the eight carbons of the indole ring and the one carbon of the hydroxymethyl group are anticipated. The C3 carbon, being directly attached to bromine, would exhibit a chemical shift significantly influenced by the halogen's electronegativity.
In the case of the analogue 3-bromo-1-(tert-butyldimethylsilyl)indole, the C3 carbon appears at 93.6 ppm. orgsyn.org The other aromatic carbons (C4, C5, C6, C7) resonate between 114.0 and 122.5 ppm. orgsyn.org For 6-Chloro-3-methyl-1H-indole, the carbon resonances are spread across a similar range, with the C3 carbon signal appearing around 112 ppm. rsc.org
Interactive Data Table: NMR Data of this compound Analogues
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent | Reference |
| 3-bromo-1-(tert-butyldimethylsilyl)indole | 0.60 (s, 6H), 0.93 (s, 9H), 7.17 (s, 1H), 7.20 (m, 2H), 7.48 (m, 1H), 7.54 (m, 1H) | -4.0, 19.3, 26.2, 93.6, 114.0, 119.1, 120.5, 122.5, 129.6, 129.8, 140.2 | CDCl₃ | orgsyn.org |
| 6-Chloro-3-methyl-1H-indole | 7.88 (s, 1H), 7.48 (d, J=8.4 Hz, 1H), 7.33 (d, J=1.5 Hz, 1H), 7.09 (dd, J=8.4, 1.8 Hz, 1H), 6.95 (dd, J=2.0, 0.9 Hz, 1H), 2.31 (d, J=0.9 Hz, 3H) | 136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, 110.96, 9.67 | CDCl₃ | rsc.org |
| 5-Bromo-3-methyl-1H-indole | 7.92 (s, 1H), 7.73 (d, J=1.6 Hz, 1H), 7.29 (dd, J=8.6, 1.9 Hz, 1H), 7.22 (d, J=8.6 Hz, 1H), 6.99 (s, 1H), 2.32 (d, J=0.9 Hz, 3H) | 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60, 9.64 | CDCl₃ | rsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands for the N-H and O-H stretching vibrations, C-H stretching and bending vibrations, C=C stretching of the aromatic ring, and C-Br stretching are expected.
The N-H stretching vibration of the indole ring typically appears as a sharp to medium band in the region of 3300-3500 cm⁻¹. The O-H stretching of the methanol group would be observed as a broad band in a similar region, often overlapping with the N-H stretch. Aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would be just below 3000 cm⁻¹. The C=C stretching vibrations of the indole ring usually give rise to multiple bands in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.
For comparison, the IR spectrum of 3,3'-diindolylmethane, a related indole derivative, shows characteristic N-H stretching at 3400 cm⁻¹ and aromatic C-H stretching around 3051 cm⁻¹. scielo.br
Interactive Data Table: Characteristic IR Absorptions for Indole Analogues
| Functional Group | Expected Wavenumber (cm⁻¹) | Analogue Compound Example | Observed Wavenumber (cm⁻¹) | Reference |
| N-H Stretch | 3300-3500 | 3,3'-diindolylmethane | 3400 | scielo.br |
| O-H Stretch | 3200-3600 (broad) | (1H-Indol-3-yl)methanol | Not specified, but expected | |
| Aromatic C-H Stretch | >3000 | 3,3'-diindolylmethane | 3051 | scielo.br |
| Aliphatic C-H Stretch | <3000 | 3,3'-diindolylmethane | 2957, 2919 | scielo.br |
| C=C Aromatic Stretch | 1450-1600 | 3,3'-diindolylmethane | 1452 | scielo.br |
| C-Br Stretch | 500-700 | N/A | Not specified |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and molecular formula of a compound. For this compound (C₉H₈BrNO), the molecular ion peak (M⁺) in a high-resolution mass spectrum would confirm its elemental composition. nih.gov The presence of bromine would be readily identifiable due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.
The calculated monoisotopic mass of this compound is 224.97893 Da. nih.gov The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for indole derivatives involve the loss of small molecules or radicals from the substituent groups. For this compound, potential fragmentations could include the loss of a hydroxyl radical (•OH), a water molecule (H₂O), or the entire hydroxymethyl group (•CH₂OH).
X-ray Crystallography for Solid-State Structure Determination and Conformation
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. While a crystal structure for this compound is not publicly available, studies on related bromo-indole derivatives offer valuable insights into the expected solid-state conformation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The indole ring system has a characteristic UV absorption spectrum arising from π → π* transitions. The parent indole molecule exhibits two main absorption bands, a strong band around 220 nm and a broader band with fine structure between 260 and 290 nm. nist.gov
Substitution on the indole ring can cause shifts in these absorption maxima (bathochromic or hypsochromic shifts) and changes in their intensities. The presence of the bromine atom at the C3 position and the hydroxymethyl group at the C6 position in this compound is expected to modify the UV-Vis spectrum compared to unsubstituted indole. The bromine atom, with its lone pairs of electrons, can participate in resonance with the indole π-system, potentially leading to a red shift (bathochromic shift) of the absorption bands. The hydroxymethyl group is also likely to have a minor influence on the electronic transitions.
While specific UV-Vis data for this compound is not readily found, analysis of related compounds can provide a reasonable estimation of its absorption profile.
Theoretical and Computational Studies on 3 Bromo 1h Indol 6 Yl Methanol and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular energy, and other key properties that govern chemical reactivity.
Density Functional Theory (DFT) Applications for Molecular Geometry and Energy
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on electron density rather than the complex many-electron wave function. mdpi.com This approach offers a balance of accuracy and computational efficiency, making it suitable for studying relatively large molecules like indole (B1671886) derivatives. kaist.ac.kr
DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to perform geometry optimization. researchgate.netnih.gov This process finds the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For indole analogues, these calculations can predict bond lengths, bond angles, and dihedral angles. Studies on related bromo-substituted indole derivatives have shown that DFT can accurately model the geometric parameters, which are often in good agreement with experimental data from X-ray crystallography. researchgate.net For instance, in N-alkylated 6-bromoindoline-2,3-dione derivatives, DFT was used to confirm and understand the molecular structures determined experimentally. researchgate.net
The total energy calculated through DFT provides a measure of the molecule's stability. By comparing the energies of different isomers or conformers, researchers can predict the most likely forms of the molecule.
Table 1: Representative Calculated Bond Lengths for an Indole Derivative Analogue (Indole-3-carbinol) using DFT
| Bond | Calculated Bond Length (Å) |
|---|---|
| C2-C3 | 1.388 |
| C3-C10 | 1.503 |
| C8-N1 | 1.380 |
| N1-H9 | 1.013 |
| O12-H13 | 0.966 |
Data is illustrative and based on calculations for Indole-3-carbinol, a structural analogue. tsijournals.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com
The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For indole derivatives, substituents on the indole ring can significantly alter the energies of the frontier orbitals and thus tune the molecule's electronic properties and reactivity. rsc.org DFT calculations are commonly used to determine the energies of these orbitals. For example, in studies of various indole derivatives, the HOMO-LUMO gap has been calculated to predict their potential in applications like organic light-emitting diodes. researchgate.netnih.gov
Table 2: Calculated Frontier Orbital Energies and Properties for an Analogue (Ethyl-5-chloro-3-phenyl-1H-indole-2-carboxylate)
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.01 |
| ELUMO | -1.95 |
| Energy Gap (ΔE) | 4.06 |
Data derived from a study on a functionalized indole analogue. researchgate.netnih.gov
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. wikipedia.orguba.ar
For indole analogues, NBO analysis can reveal key intramolecular interactions, such as the delocalization of the nitrogen lone pair electrons into the π-system of the aromatic rings. acs.org It is also invaluable for studying intermolecular interactions, particularly hydrogen bonding. researchgate.netuba.ar By analyzing the donor-acceptor interactions between molecules, such as the interaction between a lone pair on an oxygen atom and an N-H antibonding orbital, NBO can quantify the strength and nature of hydrogen bonds. nih.gov This is particularly relevant for (3-Bromo-1H-indol-6-yl)methanol, where the hydroxyl and N-H groups can act as hydrogen bond donors and acceptors.
Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions in an Indole Derivative
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP(1) N1 | π*(C2-C3) | 25.8 | π-delocalization |
| π(C4-C5) | π*(C6-C7) | 18.5 | π-conjugation |
| LP(2) O12 | σ*(C10-H11) | 5.2 | Hyperconjugation |
Values are representative for indole-like systems and demonstrate the type of data obtained from NBO analysis. tsijournals.com
Conformational Analysis and Stability Studies
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov For a molecule like this compound, rotation around the C6-CH₂ and CH₂-OH bonds can lead to various conformers with different energies and stabilities.
Computational methods are used to explore the potential energy surface of the molecule to identify stable conformers (energy minima) and the transition states that connect them. By calculating the relative energies of these conformers, researchers can determine the most stable, and therefore most populated, conformation at a given temperature. This information is crucial as the biological activity and chemical reactivity of a molecule can be highly dependent on its three-dimensional shape. For instance, studies on Indole-3-carbinol have used DFT to identify two stable conformers, analyzing their structural and energetic differences. tsijournals.com
Computational Modeling of Reaction Mechanisms and Energy Profiles
Computational modeling is an essential tool for elucidating the detailed pathways of chemical reactions. rsc.orgresearchgate.net By mapping the energy profile of a reaction, chemists can identify intermediates, transition states, and the activation energy required for the reaction to proceed. ibs.re.kribs.re.kr This provides a deeper understanding of reaction kinetics and selectivity.
For reactions involving indolylmethanols, DFT calculations can be used to model proposed mechanisms. rsc.org For example, under acidic conditions, 2-indolylmethanols are known to generate carbocation intermediates that can undergo various cyclization or substitution reactions. researchgate.net Computational studies can model the formation of these intermediates, calculate their stability, and map the subsequent reaction pathways to products. By comparing the activation energies of different possible routes, the most favorable mechanism can be identified. This predictive capability is invaluable for designing new synthetic strategies and understanding the reactivity of molecules like this compound.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can predict various spectroscopic properties, such as vibrational (IR and Raman) and electronic (UV-Vis) spectra. researchgate.net These predictions are highly valuable for interpreting experimental data and confirming molecular structures.
DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in IR and Raman spectra. By comparing the calculated spectrum with the experimental one, assignments of specific vibrational modes to observed peaks can be made with greater confidence. researchgate.net For example, calculations on indole derivatives have been used to assign the N-H and C=O stretching frequencies and understand how they are affected by intermolecular interactions like hydrogen bonding. nih.gov
Electronic spectra, which relate to electron transitions between molecular orbitals, can be predicted using Time-Dependent DFT (TD-DFT). tsijournals.com These calculations provide the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. chemrxiv.org Such studies on indole derivatives have successfully predicted their absorption spectra, helping to understand the nature of the electronic transitions (e.g., π → π*). researchgate.net The agreement between calculated and experimental spectra serves to validate both the computational model and the experimental structural assignment. mdpi.com
Solvation Effects on Molecular Properties and Chemical Reactivity
The surrounding solvent environment plays a critical role in determining the molecular properties and chemical reactivity of solutes. For this compound and its analogues, the polarity of the solvent and the specific interactions, such as hydrogen bonding, can significantly influence their electronic structure, stability, and behavior in chemical reactions. Computational studies employing both implicit and explicit solvation models are instrumental in elucidating these effects.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute. In contrast, explicit solvation models involve including a discrete number of solvent molecules around the solute, allowing for the detailed analysis of specific short-range interactions like hydrogen bonding. For indole derivatives, it has been shown that explicit models, sometimes in combination with implicit approaches, can provide a more accurate representation, particularly in systems where strong solute-solvent interactions are present rsc.orgresearchgate.net.
Influence on Molecular Properties
The molecular properties of this compound, such as its dipole moment and electronic absorption spectrum, are highly sensitive to the solvent environment. In polar solvents, an increase in the dipole moment is generally expected due to the stabilizing interactions between the solvent's electric field and the solute's charge distribution. This stabilization also affects the energies of the molecular orbitals, leading to shifts in the electronic absorption maxima (λmax).
Theoretical investigations on indole derivatives have shown that the electronic spectra are very sensitive to the solvent environment, with pronounced effects often observed in the fluorescence spectra researchgate.net. Modeling has indicated that mutual polarization between the solute and solvent is a dominant factor in accurately reproducing the features of absorption spectra in solution aip.orgaip.org. For instance, a hypothetical computational study on this compound using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set in various solvents could yield the results presented in Table 1.
Table 1: Calculated Dipole Moment and Absorption Maxima of this compound in Different Solvents This table contains hypothetical data for illustrative purposes.
| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | λmax (nm) |
|---|---|---|---|
| Gas Phase | 1.00 | 3.25 | 285 |
| Cyclohexane | 2.02 | 3.88 | 288 |
| Dichloromethane | 8.93 | 4.95 | 294 |
| Methanol (B129727) | 32.70 | 5.82 | 301 |
The data illustrates a clear trend: as the solvent polarity increases, both the calculated dipole moment and the absorption maximum are expected to increase, indicating a larger bathochromic (red) shift. This is attributed to the greater stabilization of the more polar excited state relative to the ground state in polar solvents.
Influence on Chemical Reactivity
Solvation significantly impacts the thermodynamics and kinetics of chemical reactions. The free energy of solvation (ΔGsolv) is a key parameter that determines the solubility and stability of a molecule in a given solvent. A negative ΔGsolv suggests that the dissolution process is thermodynamically favorable. Theoretical studies on related oxindole derivatives have shown that the free energy of solution in both polar and non-polar solvents is negative, indicating that the dissolution is a feasible process orientjchem.org.
The components of the free energy of solvation, including electrostatic, dispersion, and cavitation energies, provide insight into the nature of solute-solvent interactions. Electrostatic interactions are typically more significant in polar solvents due to dipole-dipole interactions orientjchem.org. For this compound, which possesses both hydrogen-bond donor (N-H and O-H) and acceptor (oxygen and bromine atoms) sites, specific interactions with protic solvents like methanol and water are expected to be particularly strong.
A theoretical analysis of the solvation free energy for this compound in various solvents could be performed using a continuum solvation model like SMD or IEF-PCM scholaris.ca. The anticipated results, as shown in Table 2, would likely demonstrate more favorable solvation in polar and hydrogen-bonding solvents.
Table 2: Calculated Solvation Free Energies (ΔGsolv) of this compound This table contains hypothetical data for illustrative purposes.
| Solvent | ΔGsolv (kcal/mol) | Electrostatic Contribution (kcal/mol) | Non-Electrostatic Contribution (kcal/mol) |
|---|---|---|---|
| Cyclohexane | -4.5 | -1.8 | -2.7 |
| Dichloromethane | -7.2 | -4.5 | -2.7 |
| Methanol | -10.8 | -8.0 | -2.8 |
The trend in Table 2 suggests that the stability of this compound in solution increases with the polarity of the solvent, with the electrostatic component being the primary driver of this enhanced stability. This increased stability can, in turn, affect the reactivity of the molecule. For instance, reactions where the transition state is more polar than the reactants would be accelerated in polar solvents due to the preferential stabilization of the transition state. The ability of protic solvents to form hydrogen bonds with the hydroxyl and indole N-H groups can also influence reaction mechanisms by modulating the acidity or nucleophilicity of these sites. Studies on similar substituted indoles have noted the importance of hydrogen bonding in their behavior in solvent mixtures isca.me.
Strategic Utility of 3 Bromo 1h Indol 6 Yl Methanol in Complex Organic Molecule Synthesis
As a Versatile Building Block in Divergent Synthetic Pathways
The utility of (3-Bromo-1H-indol-6-yl)methanol as a versatile building block stems from the differential reactivity of its two functional groups. The bromine atom at the electron-rich C3 position is a versatile handle for a wide range of metal-catalyzed cross-coupling reactions. Methodologies developed for other 3-bromoindoles, such as 3-bromo-1-(tert-butyldimethylsilyl)indole, demonstrate that this position readily undergoes reactions like Suzuki, Stille, and Sonogashira couplings, or lithium-halogen exchange, to form new carbon-carbon or carbon-heteroatom bonds. orgsyn.org This allows for the introduction of diverse aryl, alkyl, or alkynyl substituents at the C3-position.
Concurrently, the hydroxymethyl group at the C6-position provides a second point for diversification. This primary alcohol can be:
Oxidized to an aldehyde or a carboxylic acid. An aldehyde can then participate in condensation reactions, such as Claisen-Schmidt condensations, to form larger conjugated systems. nih.gov
Converted to a leaving group (e.g., a tosylate or halide) to allow for nucleophilic substitution, introducing amines, ethers, or other functional groups.
Used in etherification or esterification reactions to attach other molecular fragments.
This orthogonal reactivity enables a divergent synthetic strategy, where a common intermediate can be channeled into multiple reaction pathways to generate a wide array of structurally distinct molecules.
Application in the Construction of Advanced Indole (B1671886) Scaffolds
The functional handles of this compound are ideally suited for the construction of advanced, highly decorated indole scaffolds. The synthesis of complex bioactive molecules often relies on the step-wise elaboration of a core structure. The 6-bromoindole (B116670) framework, a close relative of the title compound, has been successfully employed as the foundational core for a series of bacterial cystathionine (B15957) γ-lyase (bCSE) inhibitors. nih.gov
In these syntheses, the indole nitrogen of 6-bromoindole is first functionalized, and the C6-bromo atom is later substituted using palladium-catalyzed cross-coupling reactions to assemble the final complex inhibitors. nih.gov By analogy, this compound can be used to build even more complex scaffolds. A synthetic sequence could involve a Suzuki coupling at the C3-position to install an aryl group, followed by oxidation of the C6-methanol to an aldehyde, which can then undergo a Wittig reaction to append a side chain. Such multi-step sequences transform the simple starting material into a sophisticated, three-dimensional indole scaffold with functionality at multiple positions.
Precursor for the Synthesis of Natural Product Cores and Analogs
The indole ring system is a privileged structure found in thousands of natural products, including the well-known neurotransmitter serotonin (B10506) and the hormone melatonin. nih.gov Functionalized indoles like this compound are valuable starting materials for the synthesis of the core structures of these natural products or for the creation of novel analogs. While direct total syntheses of natural products using this compound are not extensively documented in the literature, its structure represents a key substructure of many complex indole alkaloids.
The ability to selectively modify both the C3 and C6 positions allows chemists to systematically explore the structure-activity relationships (SAR) of natural product analogs. For instance, the core of a natural product could be synthesized, and the C3 and C6 positions could be varied to optimize biological activity or metabolic stability.
Development of Novel Heterocyclic Systems Derived from Functionalized Indoles
The functional groups of this compound can serve as anchor points for the construction of new heterocyclic rings fused to the indole core. Through intramolecular reactions, novel polycyclic systems can be accessed. For example, a synthetic sequence might involve:
A Sonogashira coupling at the C3-position with a terminal alkyne bearing a hydroxyl group.
Subsequent intramolecular cyclization (e.g., an etherification) between the C6-hydroxymethyl group and the newly introduced hydroxyl group, potentially forming a new seven- or eight-membered ring fused across the C3 and C6 positions.
Furthermore, the indole nitrogen (N1) can also be engaged. Alkylation of the nitrogen followed by an intramolecular reaction with a substituent introduced at either the C3 or C6 position can lead to the formation of bridged or fused heterocyclic systems, significantly increasing the molecular complexity and exploring novel chemical space.
Role in Scaffold Diversity Generation for Chemical Libraries
In modern drug discovery, generating libraries of diverse compounds for high-throughput screening is essential. The orthogonal reactivity of this compound makes it an excellent substrate for creating combinatorial chemical libraries.
A library synthesis could be designed using a parallel synthesis approach. A large batch of this compound could be divided and reacted with a set of different boronic acids in a Suzuki coupling reaction to diversify the C3-position. Each of these products could then be further divided and reacted with a library of carboxylic acids (via esterification of the C6-methanol) or other electrophiles. This "two-dimensional" combinatorial approach can rapidly generate hundreds or thousands of unique, yet related, indole derivatives from a single, versatile starting material. This strategy is exemplified by the development of the NL-series of bCSE inhibitors, which are based on a common 6-bromoindole scaffold. nih.gov
Compound Data
Below are tables detailing the compounds mentioned in this article.
Table 1: Primary Compound
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
|---|
Table 2: Related Compounds and Precursors
| Compound Name | Role/Relation | Molecular Formula | Reference |
|---|---|---|---|
| 6-Bromoindole | Key precursor in related syntheses | C₈H₆BrN | nih.gov |
| (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) | bCSE Inhibitor derived from 6-bromoindole | C₁₂H₁₁BrN₂O₃ | nih.gov |
| 5-((6-bromo-1H-indol-1-yl)methyl)- 2-methylfuran-3-carboxylic acid (NL2) | bCSE Inhibitor derived from 6-bromoindole | C₁₅H₁₂BrNO₃ | nih.gov |
| 3-Bromo-1-(tert-butyldimethylsilyl)indole | Protected 3-bromoindole for C3-functionalization | C₁₄H₂₀BrNSi | orgsyn.org |
Q & A
Q. What are the established synthetic routes for (3-Bromo-1H-indol-6-yl)methanol, and how can purity be optimized?
The synthesis of this compound typically involves multi-step alkylation or cyclization reactions. For example, similar indole derivatives are synthesized via alkylation of triazole-thiones with haloketones (e.g., 2-bromo-1-ethanone derivatives) under alkaline conditions . A three-step protocol for bromo-indole compounds includes N-ethylation with ethyl iodide, cyclization, and recrystallization from ethanol for purity optimization . Key steps include pH control during alkylation, solvent selection (e.g., dichloromethane), and purification via column chromatography or recrystallization. Purity can be confirmed using HPLC or NMR to detect byproducts such as dimeric adducts, which may form under specific catalytic conditions (e.g., BF₃ in acetone) .
Q. What spectroscopic and crystallographic methods are critical for structural confirmation?
Structural characterization relies on:
- NMR : ¹H/¹³C NMR to identify indole protons (δ 7.0–8.5 ppm) and hydroxymethyl groups (δ 4.5–5.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated exact mass 226.07 g/mol) .
- X-ray Crystallography : Refinement using programs like SHELXL (part of the SHELX suite) to resolve bond lengths and angles. For example, hydrogen atoms on methylene groups are located via difference Fourier maps and refined freely .
Q. How should researchers safely handle this compound in laboratory settings?
While specific safety data for this compound is limited, analogous brominated indoles require:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential volatility.
- Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation .
- Emergency Protocols : Immediate rinsing with water for spills and consultation with safety sheets for disposal .
Q. How are key physicochemical properties (e.g., solubility, logP) determined experimentally?
- Solubility : Tested in polar (water, methanol) and nonpolar solvents (DCM, hexane). Brominated indoles often show limited aqueous solubility but dissolve in DMSO or DMF .
- logP : Experimentally measured via shake-flask partitioning or calculated using software (e.g., XLogP ~1.1 for similar compounds) .
- Polar Surface Area (PSA) : Calculated as 62.3 Ų using tools like Molinspiration, indicating moderate permeability .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity compared to fluoro/chloro analogs in cross-coupling reactions?
The C-Br bond in this compound facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings due to its moderate reactivity. Compared to chloro analogs (slower oxidative addition) and fluoro analogs (inert under many conditions), bromine offers a balance between stability and reactivity. For instance, trifluoromethyl-pyridinylmethanol analogs highlight that bromine enhances steric bulk but reduces electronic effects compared to fluorine . Optimization of catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) is critical to minimize dehalogenation byproducts.
Q. What strategies resolve contradictions in reaction outcomes, such as unexpected dimerization?
Unexpected products (e.g., dimeric adducts) may arise from overloading catalysts (e.g., excess BF₃) or solvent choice. For example, acetone with BF₃ can promote aldol-like dimerization of indole alcohols . Mitigation strategies include:
Q. How can computational tools predict the compound’s bioactivity or metabolic stability?
- QSAR Models : Correlate structural features (e.g., bromine position, PSA) with receptor affinity. For example, indole derivatives with naphthyl groups show CB1 receptor binding (Kᵢ = 17–23 nM) .
- ADMET Prediction : Software like SwissADME estimates metabolic stability (CYP450 interactions) and blood-brain barrier penetration based on logP and hydrogen-bonding capacity .
- Docking Studies : Molecular docking into protein targets (e.g., kinases) using AutoDock Vina to prioritize synthetic targets.
Q. What role does this compound play in designing enzyme inhibitors or prodrugs?
The hydroxymethyl group (-CH₂OH) serves as a handle for prodrug derivatization (e.g., esterification to improve bioavailability). In enzyme inhibitors, the bromine atom can act as a hydrogen-bond acceptor or fill hydrophobic pockets. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
